molecular formula C20H22N4O2S B2454575 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-34-4

3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2454575
CAS RN: 2034419-34-4
M. Wt: 382.48
InChI Key: FEWBVOLDJQFNDA-UHFFFAOYSA-N
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Description

The compound “3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a thieno[3,2-d][1,2,3]triazin-4(3H)-one ring, and a m-tolyl group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through cyclization reactions . For example, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperidine ring, a common structural motif in many natural products and drugs, could impart certain biological activities to the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the piperidine ring could undergo reactions such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds featuring similar structural motifs, such as S-glycosyl and S-alkyl derivatives of triazinones, have been synthesized and evaluated for their anticancer activities. For instance, a study by Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one using various halo compounds. The synthesized compounds showed significant in vitro anticancer activity against different cancer cell lines, highlighting the potential of structurally related compounds in anticancer research (Saad & Moustafa, 2011).

Structural and Spectroscopic Characterization

Another study focused on the structural and spectroscopic characterization of a novel chemotherapeutic agent featuring a triazoline-thione compound with piperazine and adamantyl substituents. Conducted by El-Emam et al. (2012), this research utilized density functional theory (DFT) for quantum chemical calculations, aiding in understanding the molecule's energy, geometric structure, and vibrational wavenumbers. The study highlights the importance of such detailed characterizations in developing potential chemotherapeutic agents (El-Emam et al., 2012).

Melanocortin Receptors Ligands

Research on substituted piperazines as ligands for melanocortin receptors by Mutulis et al. (2004) demonstrates the synthetic and pharmacological exploration of piperazine analogues. The study aimed to identify selective agonists for the melanocortin 4 receptor (MC4R), a target relevant in obesity and related metabolic disorders. This work underscores the potential of piperazine-containing compounds in developing therapeutics targeting the MC4R (Mutulis et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activities of this compound and related compounds, as well as optimizing their synthesis. Given the structural complexity of the compound, it could potentially have interesting biological activities that could be explored in drug discovery .

properties

IUPAC Name

3-[1-[3-(3-methylphenyl)propanoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-3-2-4-15(13-14)5-6-18(25)23-10-7-16(8-11-23)24-20(26)19-17(21-22-24)9-12-27-19/h2-4,9,12-13,16H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWBVOLDJQFNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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